molecular formula C11H8N2OS B4582021 2-phenyl-5-(2-propyn-1-ylthio)-1,3,4-oxadiazole

2-phenyl-5-(2-propyn-1-ylthio)-1,3,4-oxadiazole

Cat. No. B4582021
M. Wt: 216.26 g/mol
InChI Key: PHUFAPCLRVQXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-phenyl-5-(2-propyn-1-ylthio)-1,3,4-oxadiazole derivatives typically involves the condensation of appropriate phenyl acetamide derivatives with mercapto-5-phenyl-1,3,4-oxadiazole, followed by further chemical modifications. For example, a study on the synthesis and evaluation of related oxadiazole derivatives as antimicrobial agents details the condensation process and highlights the role of fluorine atoms in enhancing antimicrobial properties (Parikh & Joshi, 2014).

Scientific Research Applications

Anticancer Potential

1,3,4-Oxadiazole derivatives have been investigated for their anticancer properties. For example, compounds have been identified as novel apoptosis inducers with potential as anticancer agents, targeting specific cancer cell lines and indicating a pathway for cell arrest and induction of apoptosis (Zhang et al., 2005). The structure-activity relationship studies point towards the importance of the oxadiazole ring and its substituents in mediating these effects.

Antimicrobial Applications

Antimicrobial properties of 1,3,4-oxadiazole derivatives have been demonstrated, with specific compounds showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications of these compounds in combating microbial infections and designing new antimicrobial agents (Parikh & Joshi, 2014).

Optical and Electronic Materials

The synthesis and characterization of 1,3,4-oxadiazole derivatives containing imidazole units revealed their promising optical properties. These materials have been evaluated for their potential applications in dyes and pigments, indicating their utility in the development of advanced materials for optoelectronic devices (Yan, Pan, & Song, 2010).

Material Science

In material science, polymers containing 1,3,4-oxadiazole and triazole units have been synthesized, demonstrating good thermal stability and potential for use in advanced polymer designs. These materials offer promising applications in creating novel polymers with specific physical properties for industrial use (Rahmani & Mahani, 2015).

Corrosion Inhibition

Research on benzimidazole bearing 1,3,4-oxadiazoles has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is vital in industrial processes where corrosion resistance is crucial, providing insights into the development of more durable materials (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

2-phenyl-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-2-8-15-11-13-12-10(14-11)9-6-4-3-5-7-9/h1,3-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUFAPCLRVQXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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